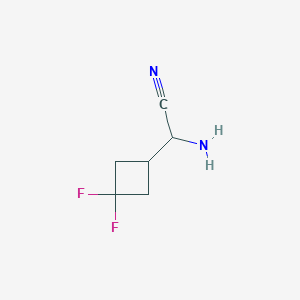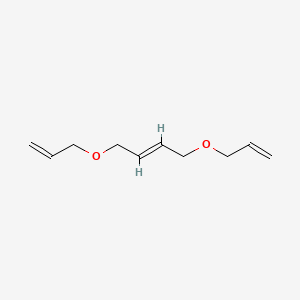
1,4-Diallyloxy-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Diallyloxy-2-butene” is a chemical compound with the molecular formula C10H16O2 . It contains a total of 28 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The molecule has 27 bonds in total, which include 11 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 aliphatic ethers .
Synthesis Analysis
The synthesis of “1,4-Diallyloxy-2-butene” could potentially be related to the hydrogenation of 2-butyne-1,4-diol . Efficient catalyst systems based on Pd–P particles have been proposed for the chemoselective hydrogenation of 2‑butyne-1,4-diol . The introduction of phosphorus into the composition of palladium nanoparticles makes it possible to maintain a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion .
Molecular Structure Analysis
The molecular structure of “1,4-Diallyloxy-2-butene” includes 27 bonds in total, 11 of which are non-Hydrogen bonds. It also contains 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 aliphatic ethers .
Chemical Reactions Analysis
The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Diallyloxy-2-butene” include its molecular formula (C10H16O2), molecular weight (168.23), and the fact that it contains a total of 28 atoms .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-1,4-bis(prop-2-enoxy)but-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGUJQRPIYOYMY-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC=CCOCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC/C=C/COCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diallyloxy-2-butene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
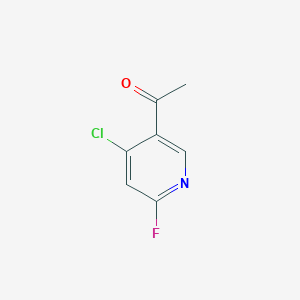

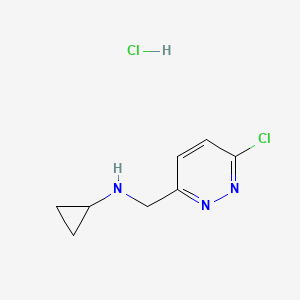
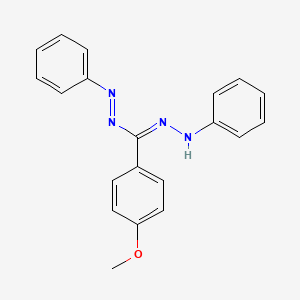
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
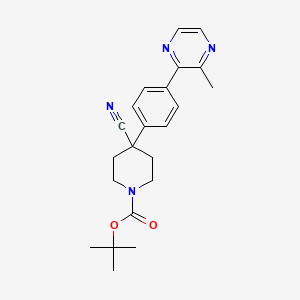
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
